molecular formula C12H12ClN3 B13152498 3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-

3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-

Cat. No.: B13152498
M. Wt: 233.69 g/mol
InChI Key: FIVWOEVDTYQMQO-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the imidazopyridine family.

Preparation Methods

The synthesis of 3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro- can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids under microwave-assisted heating. This method is known for its efficiency and ability to produce the desired compound in moderate to good yields . Another approach involves the use of environmentally benign solvents such as H2O-IPA, which facilitates the tandem sequence of SNAr reaction with substituted primary amines, followed by in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .

Chemical Reactions Analysis

3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional functional groups, while reduction can lead to the formation of tetrahydroimidazo[4,5-c]pyridine derivatives .

Properties

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

2-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C12H12ClN3/c13-9-4-2-1-3-8(9)12-15-10-5-6-14-7-11(10)16-12/h1-4,14H,5-7H2,(H,15,16)

InChI Key

FIVWOEVDTYQMQO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CC=CC=C3Cl

Origin of Product

United States

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